BenchChemオンラインストアへようこそ!

3,5-Bis(trifluoromethyl)piperidine

Lipophilicity Permeability Drug Design

3,5-Bis(trifluoromethyl)piperidine is a fluorinated heterocyclic secondary amine, comprising a piperidine ring with two electron-withdrawing trifluoromethyl (-CF₃) substituents at the 3- and 5-positions. Its molecular formula is C₇H₉F₆N, with a molecular weight of 221.14 g/mol.

Molecular Formula C7H9F6N
Molecular Weight 221.14 g/mol
CAS No. 166602-13-7
Cat. No. B1311196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)piperidine
CAS166602-13-7
Molecular FormulaC7H9F6N
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1C(CNCC1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2
InChIKeyWNSWTDWANMVMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)piperidine (CAS 166602-13-7): High-Purity Building Block for Fluorinated Drug Discovery


3,5-Bis(trifluoromethyl)piperidine is a fluorinated heterocyclic secondary amine, comprising a piperidine ring with two electron-withdrawing trifluoromethyl (-CF₃) substituents at the 3- and 5-positions [1]. Its molecular formula is C₇H₉F₆N, with a molecular weight of 221.14 g/mol [1]. The compound is typically supplied as a liquid at ≥95% purity, serving as a versatile intermediate in medicinal chemistry for the introduction of metabolically stable, lipophilic motifs into drug candidates .

Why Generic Substitution of 3,5-Bis(trifluoromethyl)piperidine Fails in Research Applications


Simple substitution of 3,5-bis(trifluoromethyl)piperidine with unfluorinated piperidine or alternative regioisomers (e.g., 2,6- or 4-substituted) is chemically invalid due to profound differences in physicochemical properties and biological outcomes. The unique 3,5-substitution pattern imparts a distinct electronic environment and lipophilicity profile (XLogP3-AA = 2.7 [1]), which is not replicated by 2,6-bis(trifluoromethyl)piperidine (reported logP 1.87–4.82 [2]) or mono-substituted 4-(trifluoromethyl)piperidine. Such variances directly influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration—critical parameters in drug discovery that cannot be compensated for by post-hoc formulation adjustments.

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)piperidine (CAS 166602-13-7) Against Key Analogs


Lipophilicity (LogP): 3,5-Isomer Exhibits Intermediate LogP for Balanced Permeability

The XLogP3-AA of 3,5-bis(trifluoromethyl)piperidine is computed as 2.7 [1], placing it in an optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, unsubstituted piperidine has a logP of -0.13 [2], which is highly hydrophilic and may limit membrane permeability. The 2,6-bis(trifluoromethyl) regioisomer exhibits a wider reported logP range (1.87 to 4.82) [3], potentially leading to inconsistent ADME predictions.

Lipophilicity Permeability Drug Design

Basicity (pKa): Reduced pKa Enhances Bioavailability in Physiological Environments

The predicted pKa of 3,5-bis(trifluoromethyl)piperidine is approximately 9.15 . This is significantly lower than the pKa of unsubstituted piperidine (pKa ≈ 11.2) [1] due to the strong electron-withdrawing effect of the two -CF₃ groups. The reduced basicity implies a higher fraction of the neutral, membrane-permeable species at physiological pH (7.4), potentially improving passive diffusion across biological barriers.

pKa Drug Absorption Basic Amine

Antimicrobial Activity: Drastic Reduction in Potency Enables 19F NMR Pharmacokinetic Probe Application

In a direct head-to-head comparison, a hexafluorinated tilmicosin derivative synthesized via reductive amination with 3,5-bis(trifluoromethyl)piperidine exhibited 'much less in vitro antimicrobial activity than tilmicosin' and failed to protect chicks against Pasteurella multocida challenge at 64 mg/kg sc [1]. This attenuation of bioactivity is advantageous: it allows the fluorinated derivative to serve as a non-antimicrobial surrogate for pharmacokinetic studies using in vivo 19F NMR, as demonstrated by detection of a 19F NMR signal in rat liver 1 h post-ip administration [1].

Antimicrobial Resistance 19F NMR Pharmacokinetics

NK1 Receptor Antagonism: 3,5-Bis(trifluoromethyl)benzyl Ether Motif Confers Sub-Nanomolar Affinity

SAR studies on 4,4-disubstituted piperidine NK1 antagonists revealed that the 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal for high-affinity binding to the human NK1 receptor, achieving an IC50 of 0.95 nM (compound 12) [1]. In contrast, replacement with less lipophilic or non-3,5-disubstituted benzyl ethers resulted in substantially reduced potency (IC50 > 100 nM for several analogs) [1]. This motif is a critical pharmacophore for CNS-penetrant NK1 antagonists like casopitant and L-733,060 [2].

NK1 Antagonist CNS Drug Discovery Structure-Activity Relationship

Metabolic Stability: Trifluoromethylation Reduces Oxidative Metabolism

Incorporation of trifluoromethyl groups at the 3- and 5-positions of piperidine is expected to enhance metabolic stability by sterically shielding the amine nitrogen and reducing susceptibility to cytochrome P450-mediated N-dealkylation [1]. In vitro metabolism studies on 3,5-bis(trifluoromethyl)benzyl ethers identified 3,5-bis(trifluoromethyl)benzoic acid as a major metabolite, arising from oxidation of the benzylic position, not the piperidine core [2]. This suggests that the piperidine ring itself remains intact, a desirable feature for maintaining target engagement.

Metabolic Stability CYP450 Fluorine Chemistry

Blood-Brain Barrier Penetration: 3,5-Disubstitution Optimizes CNS Exposure

Derivatives of 2,6-bis(trifluoromethyl)piperidine have been shown to exhibit up to 10-fold higher blood-brain barrier (BBB) penetration compared to non-fluorinated piperidine analogs . While direct comparative data for the 3,5-isomer are limited, the structural similarity and comparable logP (2.7 for 3,5- vs. 1.87–4.82 for 2,6-) suggest a similar capacity for CNS penetration. Furthermore, the 3,5-substitution pattern on benzyl ethers is a key feature of clinically evaluated NK1 antagonists with demonstrated brain exposure (e.g., casopitant, L-733,060) [1].

Blood-Brain Barrier CNS Drug Delivery P-glycoprotein

Optimal Research and Industrial Use Cases for 3,5-Bis(trifluoromethyl)piperidine (CAS 166602-13-7)


Synthesis of CNS-Penetrant NK1 Receptor Antagonists

Medicinal chemistry teams pursuing NK1 antagonists for depression, anxiety, or chemotherapy-induced nausea should prioritize 3,5-bis(trifluoromethyl)piperidine as a starting material. Its 3,5-bis(trifluoromethyl)benzyl ether derivatives consistently achieve sub-nanomolar IC50 values (0.95 nM) [1] and exhibit favorable BBB penetration profiles [2].

Construction of 19F NMR Pharmacokinetic Probes

Investigators requiring non-bioactive fluorinated surrogates for in vivo 19F NMR pharmacokinetic studies can leverage the property that 3,5-bis(trifluoromethyl)piperidine derivatives, as demonstrated with tilmicosin, drastically reduce antimicrobial activity while retaining tissue distribution [3]. This enables clean monitoring of drug disposition without confounding pharmacodynamic effects.

Design of Metabolically Stable Central Nervous System (CNS) Therapeutics

Drug discovery projects focused on CNS targets where metabolic stability and BBB penetration are critical should consider this building block. The -CF₃ groups confer resistance to oxidative metabolism [4] and, based on class-level evidence, enhance brain exposure [2].

Exploration of Structure-Activity Relationships (SAR) Around Piperidine Lipophilicity

When optimizing lead compounds for oral bioavailability, 3,5-bis(trifluoromethyl)piperidine provides a logP of 2.7 [5]—a value within Lipinski's optimal range (1–3). This allows for systematic evaluation of how incremental increases in lipophilicity impact permeability and solubility compared to less lipophilic piperidine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.